molecular formula C12H19NO4 B037275 (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid CAS No. 1226812-49-2

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid

Cat. No. B037275
M. Wt: 241.28 g/mol
InChI Key: FEPYBSDCOQXJAI-BDAKNGLRSA-N
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Description

“(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid” is a complex organic compound. It appears to contain a cyclohexene ring, which is a six-membered ring with one double bond. Attached to this ring is a carboxylic acid group (-COOH) and an amino group (-NH2) that has been modified with a tert-butoxycarbonyl (t-Boc) protecting group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene ring, the introduction of the amino group, and the addition of the t-Boc protecting group and the carboxylic acid group. The exact methods and order of these steps would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclohexene ring, with the double bond causing the ring to be unsaturated. The t-Boc group would add significant bulk to the molecule, and the polar carboxylic acid group could allow for interactions with other polar substances.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the double bond in the cyclohexene ring, as well as the reactivity of the carboxylic acid and protected amino groups. The t-Boc group is a common protecting group that can be removed under acidic conditions to reveal the free amino group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the bulkiness of the t-Boc group could affect its physical state and solubility in organic solvents


properties

IUPAC Name

(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPYBSDCOQXJAI-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-6-Tert-butoxycarbonylamino-cyclohex-3-enecarboxylic acid

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